Acridine, 2-chloro-9-(4-quinazolinylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 2-chloro-9-(4-quinazolinylthio)- is a chemical compound that belongs to the acridine family. It has been extensively studied for its potential use in scientific research applications.
Mechanism Of Action
The mechanism of action of acridine, 2-chloro-9-(4-quinazolinylthio)- is not fully understood. However, it is believed to act by intercalating into DNA, which can lead to DNA damage and cell death.
Biochemical And Physiological Effects
Acridine, 2-chloro-9-(4-quinazolinylthio)- has been found to exhibit anti-tumor activity in various cancer cell lines. It has also been found to induce DNA damage and cell death in cancer cells. In addition, it has been studied for its potential use as a fluorescent probe for the detection of DNA.
Advantages And Limitations For Lab Experiments
One advantage of using acridine, 2-chloro-9-(4-quinazolinylthio)- in lab experiments is its potential use as a fluorescent probe for the detection of DNA. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of acridine, 2-chloro-9-(4-quinazolinylthio)-. One direction is the further study of its potential use as a fluorescent probe for the detection of DNA. Another direction is the further study of its anti-tumor activity and potential use in cancer treatment. Additionally, the potential toxicity of this compound should be further studied to determine its safety for use in lab experiments.
Synthesis Methods
The synthesis of acridine, 2-chloro-9-(4-quinazolinylthio)- can be achieved through a multi-step process. The first step involves the reaction of 2-chloro-9H-acridine with sodium hydride in dimethylformamide. This reaction produces 2-chloro-9-(hydroxymethyl)acridine. The second step involves the reaction of 2-chloro-9-(hydroxymethyl)acridine with 4-chloroquinazoline-2-thiol in the presence of potassium carbonate. This reaction produces acridine, 2-chloro-9-(4-quinazolinylthio)-.
Scientific Research Applications
Acridine, 2-chloro-9-(4-quinazolinylthio)- has been extensively studied for its potential use in scientific research applications. It has been found to exhibit anti-tumor activity and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as a fluorescent probe for the detection of DNA.
properties
CAS RN |
102244-08-6 |
---|---|
Product Name |
Acridine, 2-chloro-9-(4-quinazolinylthio)- |
Molecular Formula |
C21H12ClN3S |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-chloro-9-quinazolin-4-ylsulfanylacridine |
InChI |
InChI=1S/C21H12ClN3S/c22-13-9-10-19-16(11-13)20(14-5-1-4-8-18(14)25-19)26-21-15-6-2-3-7-17(15)23-12-24-21/h1-12H |
InChI Key |
LLLWIYPZJYCYHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SC4=NC=NC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SC4=NC=NC5=CC=CC=C54 |
Other CAS RN |
102244-08-6 |
synonyms |
ACRIDINE, 2-CHLORO-9-(4-QUINAZOLINYLTHIO)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.